molecular formula C24H24N4O B2825158 N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899389-57-2

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

カタログ番号: B2825158
CAS番号: 899389-57-2
分子量: 384.483
InChIキー: ATHCYXAZCMHTLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a heterocyclic compound featuring a pyrazolo[5,1-b]quinazoline core fused with a partially saturated bicyclic system. Key structural attributes include:

  • A tetrahydropyrazoloquinazoline backbone, providing rigidity and planar aromaticity.
  • 4-Methoxyphenyl and phenyl substituents at positions 9 and 3, respectively, which influence electronic and steric properties.

特性

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-16-22(17-8-4-3-5-9-17)24-26-21-11-7-6-10-20(21)23(28(24)27-16)25-18-12-14-19(29-2)15-13-18/h3-5,8-9,12-15,25H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHCYXAZCMHTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrazoloquinazoline derivatives, characterized by a complex structure that contributes to its biological activity. The presence of the methoxy group and the phenyl rings enhances its lipophilicity and potential receptor interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. Specifically, compounds similar to N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine have been shown to inhibit various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that related quinazoline derivatives exhibited cytotoxic effects against human cancer cell lines (e.g., TK-10 and HT-29) with IC50 values in the low micromolar range. These compounds were effective in inducing apoptosis through the activation of caspase pathways .

The mechanisms underlying the biological activity of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine are multifaceted:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis.
  • Modulation of Signal Transduction Pathways : The compound may interfere with critical signaling pathways such as PI3K/Akt and MAPK pathways that are often dysregulated in cancer cells .
  • Antioxidant Properties : Some studies suggest that these derivatives possess antioxidant properties that can protect normal cells from oxidative stress while selectively targeting cancer cells .

Study 1: Anticancer Efficacy

A recent study evaluated a series of quinazoline derivatives for their anticancer activity. Among them, N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine demonstrated significant inhibition against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study concluded that the compound could be a lead candidate for further development in anticancer therapies .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of ischemic stroke. The results indicated that these derivatives significantly prolonged survival times in mice subjected to induced cerebral ischemia and reduced mortality rates at various doses . This suggests potential applications in treating neurodegenerative diseases.

Data Summary Table

Biological Activity Cell Line/Model IC50/Effect Reference
AnticancerMCF-712 µM
AntineoplasticTK-10Low micromolar range
NeuroprotectiveIschemic miceProlonged survival

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine. For instance, derivatives of pyrazoloquinazolines have shown significant activity against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on human cancer cells such as the TK-10 and HT-29 lines. These compounds act by inducing apoptosis and inhibiting cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Properties

Compounds similar to N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine have been investigated for their anti-inflammatory effects. For example, derivatives synthesized from 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones displayed significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Analgesic Effects

The analgesic properties of related compounds have also been explored. Studies indicate that certain derivatives possess pain-relieving effects through mechanisms that may involve the central nervous system and peripheral pathways. The structure-function relationship in these compounds suggests that modifications can enhance their analgesic potency while minimizing side effects .

Case Studies

Several case studies illustrate the practical applications and efficacy of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine:

StudyFindings
Study A Demonstrated significant cytotoxicity against cancer cell lines with IC50 values in low micromolar range .
Study B Investigated anti-inflammatory activity showing a reduction in edema in animal models .
Study C Evaluated analgesic effects in pain models indicating a comparable efficacy to NSAIDs with lower ulcerogenic potential .

類似化合物との比較

6,7-Dimethoxy-N-(4-Phenoxyphenyl)quinazolin-4-Amine (Similarity: 0.65)

  • Core : Fully aromatic quinazoline (vs. tetrahydropyrazoloquinazoline).
  • Substituents: Dimethoxy groups at positions 6 and 7 enhance electron density, while the 4-phenoxyphenyl group introduces steric hindrance.
  • Key Difference : Lacks the pyrazole ring and partial saturation, reducing conformational flexibility compared to the target compound .

N-(3-Chloro-4-Fluorophenyl)-7-Methoxy-6-Nitroquinazolin-4-Amine (Similarity: 0.61)

  • Core : Aromatic quinazoline with nitro and methoxy groups.
  • Substituents : Electron-withdrawing nitro and halogen groups (Cl, F) may improve metabolic stability but reduce solubility.

N-(4-Fluoro-2-Methoxy-5-Nitrophenyl)-4-(1-Methyl-1H-Indol-3-yl)pyrimidin-2-Amine (Similarity: 0.78)

  • Core : Pyrimidine (vs. pyrazoloquinazoline).
  • Key Difference : Pyrimidine-based scaffolds exhibit distinct binding modes compared to fused pyrazoloquinazolines .

Pyrazoloquinazoline Analogs

5-[4-(Benzyloxy)Phenyl]-9-Bromo-2-(4-Ethoxyphenyl)-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine

  • Core : Pyrazolo[1,5-c][1,3]benzoxazine (vs. pyrazolo[5,1-b]quinazoline).
  • Substituents : Bromine at position 9 increases molecular weight and polarizability; ethoxy groups alter solubility.
  • Key Difference : Benzoxazine oxygen vs. quinazoline nitrogen modulates hydrogen-bonding capacity .

9-Chloro-2-(2-Furanyl)-[1,2,4]Triazolo[1,5-c]quinazolin-5-Amine

  • Core : Triazoloquinazoline (vs. pyrazoloquinazoline).
  • Substituents : Chlorine and furanyl groups enhance electrophilicity and aromatic interactions.

Partially Saturated Heterocycles

9-(4-Methoxyphenyl)-4a,5,6,7,8,8a-Hexahydro-2-Oxo-5,8-Methano-[1]Benzothiopyrano[2,3-d]Thiazole-3(9H)-Acetamide

  • Core: Hexahydro-methano-bridged thiopyrano-thiazole (vs. tetrahydropyrazoloquinazoline).
  • Substituents : Methoxyphenyl group shared with the target compound.
  • Key Difference: Sulfur-containing rings and methano bridges confer distinct solubility and metabolic profiles .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Similarity Notable Properties
Target Compound Pyrazolo[5,1-b]quinazoline 4-Methoxyphenyl, 2-methyl, phenyl - Balanced lipophilicity, moderate rigidity
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine Quinazoline 6,7-Dimethoxy, 4-phenoxyphenyl 0.65 High electron density, aromatic planar
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-pyrimidin-2-amine Pyrimidine Fluoro, nitro, indole 0.78 High reactivity, lipophilic
9-Chloro-2-(2-furanyl)-triazolo[1,5-c]quinazolin-5-amine Triazoloquinazoline Chlorine, furanyl - Enhanced metal coordination potential

Research Implications

  • Substituent Effects : Methoxy groups (as in the target compound) balance solubility and binding affinity, whereas nitro/halogen groups prioritize stability but may limit bioavailability .
  • Similarity Metrics : Compounds with >0.65 similarity share functional groups but diverge in core pharmacophores, highlighting the target’s uniqueness .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step heterocyclic condensation reactions. Key steps include:

  • Cyclocondensation : Reacting substituted pyrazole precursors with quinazoline intermediates under reflux in solvents like acetonitrile or dichloromethane .
  • Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions. For example, alkyl halides or aryl boronic acids can be used under Suzuki-Miyaura conditions .
  • Purification : Column chromatography or recrystallization from ethanol/acetonitrile to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variations in assay conditions or impurities. Methodological approaches include:

  • Reproducibility checks : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
  • Impurity profiling : Use HPLC-MS to identify by-products (e.g., de-methylated or oxidized derivatives) that may interfere with results .
  • Dose-response analysis : Compare EC50/IC50 values across studies, accounting for differences in solvent systems (e.g., DMSO vs. saline) .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • 1H/13C NMR : Key signals include the methoxy singlet at δ ~3.8 ppm and pyrazole NH resonance at δ ~10.2 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) and amine (N-H) stretches at ~1650 cm⁻¹ and ~3350 cm⁻¹, respectively .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .

Advanced: How to design a crystallographic study for this compound?

Answer:

  • Crystal growth : Use vapor diffusion with ethanol/water (1:1) at 4°C. SHELXT (SHELX suite) is recommended for structure solution .
  • Data collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets to resolve disorder in the tetrahydropyrazolo ring .
  • Refinement : Apply anisotropic displacement parameters and validate with R1 < 5% using SHELXL .

Basic: What are the primary biological targets of this compound?

Answer:
Preliminary studies suggest interaction with:

  • Kinases : Inhibits Aurora kinase A (IC50 ~0.8 μM) via ATP-binding pocket interactions .
  • Microtubules : Disrupts polymerization in cancer cell lines (e.g., MCF-7) at 10 μM .
  • Antimicrobial targets : Binds to fungal CYP51 (lanosterol demethylase) with Kd ~12 nM .

Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use 10% Cremophor EL in saline for intravenous administration .
  • Prodrug strategy : Synthesize phosphate or acetate derivatives to enhance aqueous solubility (e.g., logP reduction from 3.2 to 1.8) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Basic: How to assess metabolic stability in hepatic models?

Answer:

  • In vitro assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) .
  • Metabolite ID : Use UPLC-QTOF to detect hydroxylated or demethylated metabolites (e.g., m/z +16 or -14 Da) .

Advanced: What computational tools predict SAR for derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with Aurora kinase (PDB: 4NBM). Prioritize derivatives with ΔG < -9 kcal/mol .
  • QSAR modeling : Apply Gaussian-based DFT calculations to correlate substituent electronegativity with activity (R² >0.85) .

Basic: How to troubleshoot low yields in the final synthetic step?

Answer:

  • Catalyst optimization : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .
  • Temperature control : Ensure reflux conditions are maintained (ΔT ±2°C) to avoid incomplete cyclization .

Advanced: What strategies mitigate toxicity in preclinical models?

Answer:

  • Selective targeting : Conjugate with folate or HER2 antibodies to reduce off-target effects .
  • Dose fractionation : Administer 5 mg/kg twice daily instead of 10 mg/kg once to minimize hepatotoxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。